19-Oxotestosterone

Description

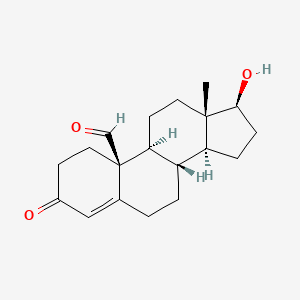

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-17,22H,2-9H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNCGXATKOMEQC-KOUJMVCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020616 | |

| Record name | 19-Aldotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Oxotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0234 mg/mL at 25 °C | |

| Record name | 19-Oxotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4075-13-2 | |

| Record name | 19-Oxotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Aldotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Oxotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | 19-Oxotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation of 19 Oxotestosterone

Precursor Compounds in the Steroidogenic Cascade

The journey to 19-oxotestosterone begins with cholesterol, the fundamental precursor for all steroid hormones. genome.jp Through a series of enzymatic steps, cholesterol is converted to pregnenolone (B344588) and then to progesterone. genome.jp These C21 steroids serve as the starting point for the production of androgens, the C19 steroids. genome.jp The key androgens that act as direct precursors in the pathway leading to 19-oxotestosterone are androstenedione (B190577) and testosterone (B1683101). uniprot.org Testosterone, in particular, is the immediate precursor that undergoes the series of oxidative reactions to form 19-oxotestosterone. bio-rad.com

Enzymatic Steps Leading to 19-Oxotestosterone Formation

The conversion of androgens to estrogens is catalyzed by a single enzyme, aromatase, which is a member of the cytochrome P450 superfamily and is encoded by the CYP19A1 gene. uniprot.orgontosight.ai This enzyme performs three consecutive oxidative reactions on the androgen substrate. uniprot.orgqmul.ac.uk

Aromatase (CYP19A1) is a monooxygenase that utilizes molecular oxygen and electrons provided by NADPH-cytochrome P450 reductase to hydroxylate its substrates. nih.govuniprot.org The initial step in the conversion of testosterone is the hydroxylation of the methyl group at the C19 position, resulting in the formation of 19-hydroxytestosterone (B1204608). bio-rad.comontosight.aigenome.jp This reaction is a crucial prerequisite for the subsequent oxidative steps. rsc.org

Following the initial hydroxylation, aromatase catalyzes a second oxidation of the newly formed 19-hydroxyl group. uniprot.org This step converts 19-hydroxytestosterone into 19-oxotestosterone. bio-rad.comontosight.aigenome.jp This transformation involves the conversion of the hydroxymethyl group into an aldehyde group. ebi.ac.uk The formation of 19-oxotestosterone is a critical intermediate stage in the aromatization process. rsc.org

Role of Aromatase (CYP19A1) in 19-Hydroxylation and Subsequent Oxidation

Position of 19-Oxotestosterone as a Key Intermediate in Estrogenogenesis

19-Oxotestosterone occupies a central and indispensable position in the pathway leading to the formation of estradiol (B170435), the primary estrogen in humans. ontosight.ai

As established, 19-oxotestosterone is directly formed from 19-hydroxytestosterone through the catalytic action of aromatase. researchgate.netpathbank.org This conversion is the second of the three successive oxidative steps performed by the enzyme. qmul.ac.uk

The final and irreversible step in the aromatization of testosterone is the conversion of 19-oxotestosterone to estradiol. bio-rad.comontosight.aigenome.jp This third oxidative reaction, also catalyzed by aromatase, involves the cleavage of the C10-C19 bond and the aromatization of the A-ring of the steroid, yielding estradiol and formic acid as a byproduct. uniprot.orgrsc.org

Interactive Data Tables

Table 1: Key Compounds in the Biosynthesis of 19-Oxotestosterone

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Pathway |

| Testosterone | C19H28O2 | 288.42 | Precursor |

| 19-Hydroxytestosterone | C19H28O3 | 304.42 | Intermediate |

| 19-Oxotestosterone | C19H26O3 | 302.41 | Key Intermediate |

| Estradiol | C18H24O2 | 272.38 | Product |

Table 2: Enzymatic Reactions in the Formation of 19-Oxotestosterone and Estradiol

| Reaction | Substrate | Enzyme | Product |

| 19-Hydroxylation | Testosterone | Aromatase (CYP19A1) | 19-Hydroxytestosterone |

| 19-Oxidation | 19-Hydroxytestosterone | Aromatase (CYP19A1) | 19-Oxotestosterone |

| Aromatization | 19-Oxotestosterone | Aromatase (CYP19A1) | Estradiol |

Enzymatic Transformations Involving 19 Oxotestosterone

Aromatase-Catalyzed Aromatization Mechanism

The final step of aromatization, the conversion of the 19-aldehyde (19-oxotestosterone) to an estrogen, is an enigmatic process. nih.govebi.ac.uk This step involves the cleavage of the C-10–C-19 bond and the elimination of the C-19 carbon as formic acid. pnas.orgnih.govrsc.org Isotopic labeling studies have shown that one of the oxygen atoms in the ejected formate (B1220265) originates from molecular oxygen consumed in the third oxidative step. pnas.orgrsc.orgresearchgate.net

The precise mechanism of this deformylation has been a topic of debate, with two primary competing hypotheses: one involving a ferric peroxide anion (Fe³⁺O₂⁻), also known as Compound 0, and the other a perferryl oxygen species (FeO³⁺), or Compound I. nih.govnih.gov Recent evidence, including experiments using ¹⁸O₂, suggests that the ferric peroxide mechanism is the predominant pathway. mdpi.com This mechanism proposes a nucleophilic attack by the ferric peroxide on the 19-aldehyde of 19-oxotestosterone. pnas.orgnih.gov This leads to a stepwise cleavage of the C10-C19 and O-O bonds, ultimately resulting in the extrusion of formate. nih.gov

The aromatization of 19-oxotestosterone is a cytochrome P450-dependent reaction, intrinsically reliant on molecular oxygen and electron transfer. pnas.orghmdb.ca The catalytic cycle of aromatase involves the transfer of electrons from NADPH via NADPH-cytochrome P450 reductase. enzyme-database.orgnih.gov Three separate oxidative steps are required for the conversion of an androgen to an estrogen, with each step consuming one molecule of O₂ and requiring electrons from NADPH. pnas.org

The currently favored mechanism posits that a ferric peroxo (Fe³⁺O₂²⁻) intermediate is a key player in the third oxidative step. nih.gov This species is formed after the binding of O₂ to the reduced heme iron of the enzyme and a subsequent one-electron reduction. The ferric peroxo species then attacks the 19-aldehyde of 19-oxotestosterone. nih.gov This initiates the C-C bond cleavage and subsequent aromatization. A proton relay system, involving active site residues like D309, is thought to be crucial for stabilizing the reaction intermediates throughout this process. nih.gov

Several intermediate structures have been proposed for the aromatization of 19-oxotestosterone. One of the leading hypotheses involves the formation of a peroxyhemiacetal intermediate following the attack of the ferric peroxo species on the 19-aldehyde. nih.govacs.org This intermediate then undergoes a series of bond rearrangements.

The proposed pathway initiated by C-C bond cleavage involves the formation of a transition state leading to the cleavage of the O-O bond and the expulsion of formate. nih.gov This process yields Compound II, which then facilitates the desaturation of the steroid A-ring through the abstraction of the 1β-hydrogen atom and deprotonation at the 2β-position. nih.gov

Alternative theories that have been largely dismissed include 2β-hydroxylation as an obligatory step, a Baeyer-Villiger oxygen insertion, and 4,5-epoxidation. pnas.orgnih.gov

| Proposed Intermediate/Pathway | Key Features | Supporting/Contradictory Evidence |

|---|---|---|

| Ferric Peroxide Attack on 19-Aldehyde | Nucleophilic attack by Fe³⁺O₂²⁻ on the 19-aldehyde group. pnas.orgnih.gov | Supported by model studies and recent 18O labeling experiments. nih.govmdpi.com |

| Peroxyhemiacetal Intermediate | Formation of a hemiacetal between the ferric peroxo species and the 19-aldehyde. nih.gov | Spectroscopic evidence from model compounds supports this intermediate. acs.org |

| 2β-Hydroxylation | Proposed as the obligatory third step in aromatization. | Argued against by substrate-dependent stereoselectivity of hydrogen loss at C-2. ebi.ac.uknih.gov |

| Baeyer-Villiger Oxygen Insertion | An alternative mechanism for C-C bond cleavage. | Considered unlikely based on experimental findings. pnas.org |

The aromatization process involves the stereospecific removal of hydrogen atoms from the steroid nucleus. It is well-established that the 1β-hydrogen is removed during the aromatization of androgens. pnas.orgnih.gov However, the stereoselectivity of hydrogen loss at the C-2 position is dependent on the substrate. pnas.orgnih.gov

For 19-oxotestosterone, there is approximately a 1:1 ratio of 2α-hydrogen to 2β-hydrogen loss. pnas.orgnih.gov In contrast, the aromatization of 19-oxoandrostenedione results in a predominant loss of the 2β-hydrogen. pnas.orgnih.gov This substrate-dependent difference in stereoselectivity suggests that an active-site base within the enzyme plays a direct role in the removal of the C-2 hydrogen. ebi.ac.uknih.gov The 17β-hydroxyl group of 19-oxotestosterone is thought to perturb its binding in the active site relative to 19-oxoandrostenedione, affecting the efficiency of 2β-deprotonation. nih.gov

The active site of aromatase is located within a deep hydrophobic pocket. frontiersin.org Several key amino acid residues are crucial for substrate binding and catalysis. Site-directed mutagenesis studies have helped to identify some of these critical residues.

Key residues in the active site include Met374, Arg115, Ala306, Val370, and Val373. frontiersin.org Arg115, in particular, is significant for stabilizing inhibitors within the active site through hydrogen bonding. frontiersin.org Aspartate 309 (D309) is proposed to be part of a proton shuttle mechanism, crucial for stabilizing reaction intermediates by relaying protons to and from the substrate. nih.govoup.com The binding of 19-oxo-androstenedione, a close analog of 19-oxotestosterone, is thought to perturb this proton shuttle machinery, which may stabilize the ferric-peroxo species required for the third oxidative step. unito.it

Stereochemical Aspects of Hydrogen Loss During Aromatization

Kinetic and Mechanistic Studies of Aromatase Activity with 19-Oxotestosterone

Kinetic studies of aromatase reveal it to be a distributive enzyme, meaning that the intermediates, 19-hydroxyandrogens and 19-oxoandrogens, can dissociate from the enzyme's active site before the reaction sequence is complete. semanticscholar.orgnih.govnih.gov These intermediates can then re-enter the catalytic cycle for further oxidation. semanticscholar.org

Pulse-chase experiments have confirmed that both 19-hydroxy and 19-oxo intermediates exchange freely during the sequential reaction. nih.gov Kinetic analyses under single turnover conditions have allowed for the development of models that incorporate the individual rate constants for each step of the aromatase reaction. nih.gov

Kinetic Isotope Effects (KIEs) in Aromatization

Kinetic Isotope Effect (KIE) studies are instrumental in elucidating the mechanisms of enzymatic reactions by observing changes in reaction rates upon isotopic substitution at key atomic positions. libretexts.org In the context of 19-Oxotestosterone, KIEs have revealed specific details about the final steps of aromatization catalyzed by human aromatase (CYP19A1).

Research involving the synthesis and enzymatic conversion of 19-oxo[2β-²H]testosterone has shown an unexpected, substrate-dependent stereoselectivity of hydrogen loss at the C-2 position. nih.gov The aromatization of unlabeled 19-oxotestosterone results in a ratio of approximately 1.2:1 for the removal of the 2β-hydrogen versus the 2α-hydrogen. nih.gov This contrasts sharply with the conversion of 19-oxoandrostenedione, where the loss of 2β-hydrogen is favored by a much larger ratio of at least 11:1, implying a direct role for an active-site base in the enzyme during this step. nih.gov

Further mechanistic studies have examined the preceding hydroxylation steps. When using substrates labeled with tritium (B154650) at the C-19 position, a significant isotope effect was observed for the first hydroxylation (androgen to 19-hydroxyandrogen), but not for the second hydroxylation that forms the 19-oxo intermediate. researchgate.net This suggests that the breaking of the C-H bond is not the rate-limiting step in the conversion of the 19-hydroxy intermediate to the 19-oxo derivative. researchgate.net

For the final C-C bond cleavage and aromatization step that converts the 19-oxo intermediate, a significant kinetic solvent isotope effect (KSIE) of approximately 2.5 has been measured. nih.gov This value is similar to those observed in the initial hydroxylation steps and strongly suggests the involvement of a high-valent iron-oxo species, known as Compound 1, as the reactive intermediate in this final lyase reaction. nih.gov

Summary of Kinetic Isotope Effects in Aromatization

| Reaction Step | Substrate/Condition | Observed Effect | Inferred Mechanism | Reference |

|---|---|---|---|---|

| H-loss at C-2 | 19-Oxotestosterone | 1.2:1 ratio of 2β-H vs. 2α-H removal | Substrate-dependent stereoselectivity; role of active-site base | nih.gov |

| H-loss at C-2 | 19-Oxoandrostenedione | ≥11:1 ratio of 2β-H vs. 2α-H removal | High stereoselectivity compared to 19-oxotestosterone | nih.gov |

| Second C-19 Hydroxylation | [19-C³H₂]-19-hydroxyandrostenedione | No significant tritium isotope effect | C-H bond breaking is not rate-limiting | researchgate.net |

| C10-C19 Lyase Reaction | Kinetic Solvent Isotope Effect (KSIE) | KSIE value of ~2.5 | Involvement of Compound 1 reactive intermediate | nih.gov |

Enzyme Substrate Specificity and Catalytic Efficiency

The enzyme responsible for converting 19-Oxotestosterone, aromatase (CYP19A1), is a member of the cytochrome P450 superfamily. mdpi.com It exhibits a distributive kinetic mechanism, meaning that the intermediates of the three-step reaction—19-hydroxyandrogens and 19-oxoandrogens—can dissociate from the enzyme and rebind before the subsequent reaction occurs. mdpi.com This characteristic underscores the role of 19-Oxotestosterone as a distinct substrate for the final aromatization step. mdpi.combio-rad.com

Studies on substrate binding indicate that a single species of cytochrome P450 is responsible for the aromatization of various androgens and their intermediates. researchgate.net For instance, 19-oxoandrostenedione acts as a competitive inhibitor of androstenedione (B190577) aromatization, which suggests that both molecules compete for the same enzyme active site. researchgate.net This implies that 19-oxotestosterone would similarly bind to this active site. While the steroid substrate's own conformational properties contribute to its orientation, they are not the sole determinants of the reaction's stereospecificity; the enzyme's active site plays a major directing role. nih.gov The enzyme efficiently converts 19-oxotestosterone into estradiol (B170435), completing the final step of estrogen biosynthesis. ebi.ac.ukgenome.jp

Interconversion with Related C19-Oxo Steroids (e.g., 19-Oxoandrostenedione)

19-Oxotestosterone and 19-oxoandrostenedione are the respective 19-oxo derivatives of testosterone (B1683101) and androstenedione. In steroid metabolism, the interconversion of testosterone and androstenedione is a well-established reaction catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes.

However, studies analyzing the metabolism of testosterone and androstenedione by aromatase have shown that the pathways run in parallel. When testosterone is the initial substrate, the intermediates observed are 19-hydroxytestosterone (B1204608) and 19-oxotestosterone. oup.comoup.com Conversely, when androstenedione is the substrate, 19-hydroxyandrostenedione and 19-oxoandrostenedione are the identified intermediates. oup.comoup.com Experiments using cell lines expressing aromatase isozymes have confirmed a lack of interconversion of the androgen substrates during the course of the experiments, indicating that under these conditions, the two pathways are distinct. oup.comoup.com

Isozyme-Specific Activities and Variations (e.g., Placental vs. Gonadal Aromatase)

In some species, such as the pig, different isozymes of aromatase exist, encoded by duplicated genes, which are expressed in a tissue-specific manner (e.g., in the placenta and gonads). researchgate.net These isozymes exhibit distinct catalytic properties, particularly in their metabolism of testosterone and its intermediates like 19-oxotestosterone.

A key difference is that the gonadal isozyme possesses a unique hydroxylase activity that leads to the formation of 1β-hydroxytestosterone from testosterone. researchgate.netoup.com This product is non-aromatizable and represents a branching point away from estrogen synthesis, a reaction not observed with the placental enzyme. researchgate.netoup.com In contrast, the placental isozyme is more singularly efficient at converting testosterone through its 19-hydroxylated and 19-oxo intermediates to produce estradiol. researchgate.netoup.com These variations suggest an evolutionary adaptation of the aromatase isozymes to fulfill different physiological roles in different tissues. oup.com

Comparison of Porcine Aromatase Isozyme Activities

| Characteristic | Placental Aromatase (P450arom) | Gonadal Aromatase (P450arom) | Reference |

|---|---|---|---|

| Catalytic Activity | 3–5 times higher than gonadal isozyme | Lower overall activity | oup.comnih.gov |

| Affinity for Testosterone | Higher | Lower | oup.comnih.gov |

| Metabolic Pathway | Efficiently converts testosterone to estradiol via 19-oxotestosterone | Converts testosterone to estradiol; also has a unique 1β-hydroxylase activity | researchgate.netoup.com |

| Unique Metabolite | None observed | 1β-hydroxytestosterone (non-aromatizable) | researchgate.netoup.com |

Chemical Synthesis and Derivatization Strategies for Research Applications

Methodologies for the De Novo Synthesis of 19-Oxotestosterone

The de novo chemical synthesis of 19-oxotestosterone is a multi-step process that typically starts from a more readily available steroid precursor. The critical step is the introduction of an oxygenated function at the C-19 angular methyl group and its subsequent oxidation to an aldehyde.

The general pathway can be summarized as: Androgen Precursor (e.g., Testosterone) → 19-Hydroxytestosterone (B1204608) → 19-Oxotestosterone

This final oxidation step from the 19-alcohol to the 19-aldehyde is a key transformation in the synthesis. researchgate.net

Synthesis of Isotopically Labeled 19-Oxotestosterone Analogues

Isotopically labeled analogues of 19-oxotestosterone are invaluable tools for research. They allow scientists to trace metabolic pathways, quantify endogenous levels by isotope dilution mass spectrometry, and elucidate complex enzymatic reaction mechanisms.

Deuterium-labeled 19-oxotestosterone has been synthesized to probe the mechanisms of enzymes like aromatase (cytochrome P450 19A1). nih.gov For example, 19-oxo[2β-²H]testosterone and its androstenedione (B190577) counterpart have been synthesized to investigate the role of enolization and the stereoselectivity of hydrogen removal at the C-2 position during aromatization. nih.gov The synthesis of [19-²H₁]-19-Oxotestosterone has also been reported, created by oxidizing the corresponding 19-deutero-19-hydroxy androgen precursor. amazonaws.com Such labeled compounds allow researchers to track the fate of specific hydrogen atoms during the enzymatic conversion to estrogens, providing insights into whether a particular C-H bond is broken in the rate-determining step.

Table 1: Examples of Deuterium-Labeled 19-Oxotestosterone Analogues and Their Research Applications

| Labeled Compound | Research Application | Key Findings | Reference(s) |

| 19-oxo[2β-²H]testosterone | Study of aromatase mechanism | Used to determine the stereoselectivity of hydrogen loss at C-2 during aromatization. | nih.gov |

| 19-oxo[2β-²H]androstenedione | Study of aromatase mechanism | Revealed substrate-dependent differences in the stereoselectivity of proton removal by the enzyme. | nih.gov |

| [19-²H₁]-19-Oxotestosterone | Mechanistic studies of P450 19A1 | Synthesized as a tool to investigate the third oxidative step of aromatization. | amazonaws.com |

Oxygen-18 (¹⁸O) labeling is a powerful technique for tracing the origin and fate of oxygen atoms in biochemical reactions. Synthesizing 19-oxotestosterone with an ¹⁸O atom in the C-19 aldehyde group allows for precise mechanistic studies of the aromatase enzyme. Specifically, it helps to determine the source of the oxygen atom in the formic acid that is eliminated during the final aromatization step. mdpi.com

The synthesis of analogues like 19-CH¹⁸O androstenedione has been outlined and serves as a template for producing ¹⁸O-labeled 19-oxotestosterone. amazonaws.com Studies using ¹⁸O₂ and ¹⁸O-labeled substrates have been crucial in distinguishing between different proposed catalytic mechanisms for cytochrome P450 enzymes. mdpi.comrsc.org For instance, experiments with ¹⁸O-labeled 19-oxoandrostenedione helped confirm that one atom of oxygen from O₂ is incorporated into the formic acid byproduct during estrogen biosynthesis. mdpi.comrsc.org

Table 2: Oxygen-18 Labeled Analogues for Mechanistic Studies

| Labeled Compound | Research Application | Purpose of Labeling | Reference(s) |

| 19-oxo[¹⁸O]androstenedione | Mechanistic studies of aromatase (P450 19A1) | To trace the oxygen atom from the substrate's 19-oxo group during its conversion to formic acid. | amazonaws.commdpi.com |

Deuterium (2H) Labeling for Mechanistic Elucidation

Synthesis of Structural Analogues for Enzyme Inhibition Studies

Designing and synthesizing structural analogues of 19-oxotestosterone is a key strategy for developing enzyme inhibitors, particularly for aromatase, a major target in the treatment of estrogen-dependent cancers. These analogues are crafted to bind to the enzyme's active site, often with higher affinity than the natural substrate, thereby blocking its function.

One notable example is the synthesis of a 3-desoxy-2,4-diene-19-oxo androgen analogue. pnas.org This compound was designed based on the hypothesis that enolization of the steroid A-ring is important for the aromatization reaction. By creating a "pre-enolized" analogue, researchers developed a potent competitive inhibitor of aromatase with a reported inhibitory constant (Ki) of 73 nM. pnas.org Interestingly, this analogue also served as a substrate for the enzyme, being converted to the corresponding 3-desoxyestrogen. pnas.org

Other related compounds, such as 19-hydroxy-4-androsten-17-one (B55395) (a direct precursor to 19-oxoandrostenedione), have also been shown to be potent competitive inhibitors of human placental aromatase, with an apparent Ki of 12.5 nM. researchgate.net The development of such inhibitors is crucial not only for therapeutic purposes but also for probing the structure and function of the enzyme's active site. researchgate.net

Table 3: Synthesized Structural Analogues of 19-Oxo Steroids for Enzyme Inhibition

| Analogue | Target Enzyme | Type of Inhibition | Inhibitory Constant (Ki) | Reference(s) |

| 3-desoxy-2,4-diene-19-oxo androgen | Aromatase | Competitive | 73 nM | pnas.org |

| 19-Hydroxy-4-androsten-17-one | Aromatase | Competitive | 12.5 nM | researchgate.net |

Analytical Methodologies for 19 Oxotestosterone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 19-oxotestosterone from complex biological matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with its own set of considerations.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a powerful technique for the separation of steroids like 19-oxotestosterone from biological samples. In studies of porcine aromatase isozymes, HPLC has been used to identify the accumulation of 19-hydroxy and 19-oxo intermediates of androstenedione (B190577) and testosterone (B1683101). oup.com The separation of various steroids, including intermediates of estrogen synthesis, can be effectively achieved using HPLC, often preceding mass spectrometric analysis. oup.com For instance, HPLC analysis has been used to confirm the presence of estrone, 19-oxoandrostenedione, and 19-hydroxyandrostenedione in cell cultures expressing aromatase. oup.com The technique's ability to handle liquid samples directly makes it well-suited for analyzing extracts from cell cultures and biological fluids. The choice of stationary and mobile phases is critical for resolving structurally similar steroids.

Gas Chromatography (GC) Considerations and Derivatization

Gas chromatography is another cornerstone in the analysis of steroids, prized for its high resolution. However, due to the low volatility of steroid hormones like 19-oxotestosterone, derivatization is a mandatory and often time-consuming step. nih.govmdpi.com This process modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. research-solution.com

Common derivatization methods include silylation, where active hydrogens in the steroid molecule are replaced with trimethylsilyl (B98337) (TMS) groups. research-solution.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. For example, in the analysis of anabolic steroids, a derivatization step using MSTFA/NH4I/ethanethiol is employed before GC/MS analysis. dshs-koeln.de Another approach involves the formation of carboxymethoximes, followed by esterification with pentafluorobenzyl bromide and subsequent silylation, which has been shown to yield derivatives with excellent chromatographic properties detectable in the low picogram range. nih.gov It is important to note that derivatization can sometimes lead to the formation of multiple isomers, which can be distinguished by GC. nih.gov

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of 19-oxotestosterone. It is almost always coupled with a chromatographic separation method to enhance specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for steroid analysis due to its high specificity, sensitivity, and the advantage of not requiring derivatization. nih.govresearchgate.net This technique allows for the simultaneous measurement of multiple steroid hormones from a single sample. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the analytes. The eluent is then introduced into the mass spectrometer. For steroids, electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) is then used for quantification, where a specific precursor ion for 19-oxotestosterone is selected and fragmented, and a resulting product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. protocols.io The development of LC-MS/MS methods often involves optimizing parameters such as mobile phase composition and MS/MS transitions to achieve the best signal intensity and separation. nih.gov For instance, adding formic acid to the mobile phase has been shown to improve signal intensity for steroid analysis. nih.gov

Below is a table summarizing a typical LC-MS/MS method for steroid analysis:

| Parameter | Details |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile, often with an additive like formic acid or ammonium (B1175870) fluoride |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode |

| Mass Spectrometer | Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust method for steroid analysis, offering high sensitivity and selectivity. nih.gov As mentioned, this technique requires a derivatization step to make the steroids volatile. oecd.org Following separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are typically ionized by electron impact (EI). oup.com

The resulting mass spectra, which show the fragmentation pattern of the molecule, can be used for identification by comparison to spectral libraries. fda.gov For quantitative analysis, selected ion monitoring (SIM) is often used, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity. spectroscopyonline.com GC-MS has been successfully used for the determination of various steroids in biological samples, including urine and meat. nih.gov The use of deuterated internal standards is a common practice to ensure accurate quantification. nih.gov

Here is a summary of a general GC-MS approach for steroid analysis:

| Parameter | Details |

| Derivatization | Silylation (e.g., using MSTFA) or formation of other volatile derivatives |

| Gas Chromatograph | Capillary column (e.g., 5% diphenyl, 95% dimethylpolysiloxane) |

| Ionization Source | Electron Impact (EI) |

| Mass Analyzer | Single Quadrupole, Triple Quadrupole (MS/MS), or Ion Trap |

| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification) |

Radiometric Assays in Enzymatic Activity Measurements

Radiometric assays are highly sensitive methods used to measure the activity of enzymes involved in steroid metabolism, such as aromatase, which converts androgens to estrogens via 19-hydroxylated and 19-oxo intermediates. nih.gov These assays are based on the use of a radioactively labeled substrate. creative-enzymes.com The enzymatic reaction is allowed to proceed, and then the radioactive product is separated from the unreacted substrate and quantified. creative-enzymes.com

A widely used radiometric assay for aromatase activity is the tritiated water release assay. oup.com In this assay, a substrate like [1β-³H]androstenedione is used. oup.com During the aromatization process, the tritium (B154650) at the C1 position is released as tritiated water (³H₂O), and the amount of radioactivity in the water is proportional to the enzyme activity. oup.com Another approach involves using a substrate labeled at the C19 position, such as [19-³H]androstenedione. The enzymatic reaction produces tritiated formic acid, which can be measured to determine the rate of the final aromatization step. researchgate.net These radiometric methods have been instrumental in elucidating the kinetics and mechanisms of the aromatase reaction, including the formation of 19-oxotestosterone as an intermediate. researchgate.netresearchgate.net

The following table outlines the principles of two common radiometric assays for aromatase activity:

| Assay Type | Principle |

| Tritiated Water Release Assay | Measures the release of ³H₂O from a tritium-labeled androgen substrate (e.g., [1β-³H]androstenedione) as a measure of overall aromatase activity. oup.com |

| Tritiated Formic Acid Assay | Utilizes a [19-³H] labeled substrate to specifically measure the final step of aromatization through the quantification of released [³H]formic acid. researchgate.net |

Integration of Analytical Techniques in Metabolomics Workflows

The comprehensive analysis of the complete metabolome, including compounds like 19-oxotestosterone and its various metabolites, presents a significant analytical challenge due to the vast chemical diversity and wide concentration ranges of these molecules. rsc.org No single analytical platform can capture the entirety of the metabolome. rsc.org Therefore, the integration of multiple analytical techniques within a cohesive metabolomics workflow is essential for achieving broad coverage and obtaining a holistic view of the metabolic state. rsc.orgnih.gov This section explores how different analytical methodologies are combined and streamlined in the study of 19-oxotestosterone.

A typical metabolomics workflow encompasses several key stages, beginning with experimental design and sample preparation, followed by data acquisition using various analytical instruments, and concluding with data processing, statistical analysis, and biological interpretation. metabolon.comnih.govlcms.cz The integration of analytical techniques primarily occurs at the data acquisition and data analysis stages, where complementary data from different platforms are combined to provide a more complete picture of the metabolome. nih.gov

The most powerful and commonly integrated platforms in steroid metabolomics are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com These two techniques are highly complementary, each offering distinct advantages for the analysis of different classes of metabolites. nih.govfuturelearn.com

Key Integrated Analytical Platforms:

| Analytical Technique | Analytes Targeted | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and thermally stable compounds, or those that can be made so through derivatization. This includes many steroids and their metabolites. futurelearn.com | High chromatographic resolution, extensive spectral libraries for identification, and high sensitivity. mdpi.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A wide range of compounds, including polar and non-polar, thermally labile, and high molecular weight metabolites such as intact steroid conjugates. metabolon.commdpi.com | Broad applicability, suitable for analyzing intact conjugates, and offers various ionization techniques for diverse molecules. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Highly abundant metabolites. | Non-destructive, highly quantitative, and provides detailed structural information. futurelearn.com |

The integration of GC-MS and LC-MS data is a common strategy in untargeted metabolomics to maximize the coverage of the steroid profile. nih.gov GC-MS is particularly well-suited for the analysis of free and derivatized steroids, providing excellent separation and established fragmentation patterns for identification. mdpi.comnih.gov In contrast, LC-MS is advantageous for the analysis of intact phase II metabolites, such as glucuronide and sulfate (B86663) conjugates of 19-oxotestosterone, which are often not amenable to GC-MS without prior hydrolysis. mdpi.comanu.edu.au The direct analysis of these intact conjugates by LC-MS can provide valuable information about metabolic pathways that might be lost if only the hydrolyzed products are analyzed. anu.edu.au

The workflow for integrating these techniques typically involves splitting the sample extract. One portion is derivatized for GC-MS analysis to assess the profile of free and hydrolyzable steroids, while another portion is analyzed directly by LC-MS to characterize the intact polar metabolites. The resulting data from both platforms are then combined during the data analysis phase. nih.gov

Data fusion strategies are employed to combine the datasets from different analytical platforms. mdpi.com This can be done at different levels:

Low-level data fusion: Raw data from different instruments are concatenated into a single matrix before statistical analysis. mdpi.com

Mid-level data fusion: Features (e.g., metabolite peaks) are extracted from each dataset independently and then combined for joint analysis.

High-level data fusion: Each dataset is analyzed separately, and the resulting lists of significant metabolites are then compared and integrated.

Software tools and bioinformatics platforms like MetaboAnalyst are crucial for processing, integrating, and interpreting these large and complex datasets. researchgate.net These tools facilitate tasks such as peak alignment, normalization, statistical analysis, and metabolite identification, enabling researchers to identify metabolic pathways affected by 19-oxotestosterone. nih.govresearchgate.net

Furthermore, the integration of metabolomics data with other 'omics' data, such as genomics, transcriptomics, and proteomics, in a systems biology approach, can provide a more comprehensive understanding of the biological impact of 19-oxotestosterone. This multi-omics integration allows for the correlation of changes in metabolite levels with alterations in gene expression and protein abundance, providing deeper insights into the mechanisms of action.

In the context of anti-doping science, the integration of various mass spectrometric techniques is critical. For instance, initial screening for a wide range of prohibited substances, including 19-oxotestosterone and its metabolites, might be performed using a high-throughput LC-MS/MS method. Any presumptive positive findings would then be confirmed using a highly specific and sensitive technique like GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) to differentiate between endogenous and exogenous sources of the steroid. wada-ama.org This demonstrates a workflow where different analytical techniques are not just integrated for broader coverage but are used in a sequential and complementary manner for screening and confirmation.

Research Models and Experimental Approaches Utilizing 19 Oxotestosterone

In Vitro Enzymatic Assays and Recombinant Protein Studies

In vitro models provide a controlled environment to study specific enzymatic reactions, free from the complexities of a whole-cellular or organismal system. These approaches are fundamental for characterizing enzyme kinetics, substrate specificity, and reaction mechanisms.

Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum upon tissue homogenization, are a rich source of membrane-bound enzymes like aromatase. nih.gov Preparations from steroidogenic tissues such as the placenta, gonads, and liver are widely used to investigate the metabolism of 19-oxotestosterone. nih.govoup.comannualreviews.org

Human placental microsomes have been instrumental in studying the final step of estrogen synthesis. nih.gov In these systems, 19-oxotestosterone is incubated with the microsomal preparation, and its conversion to estradiol (B170435) is measured. nih.gov Studies using isotopically labeled versions of 19-oxotestosterone have provided deep insights into the reaction's stereochemistry. For example, when 19-oxo[2β-²H]testosterone was incubated with human placental microsomes in the presence of NADPH, the subsequent aromatization resulted in a nearly equal loss of the 2β-hydrogen and 2α-hydrogen. nih.gov This finding suggests a direct role for an enzyme active-site base in the removal of the C-2 hydrogen during the aromatization of 19-oxotestosterone. nih.gov

Porcine models have also revealed tissue-specific differences in steroid metabolism. oup.com Incubations of 19-oxotestosterone with microsomes from porcine testes demonstrated its conversion to 17β-estradiol. oup.comresearchgate.net These microsomal systems, often coupled with techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), allow for the identification and quantification of various metabolites, providing a comprehensive view of the metabolic pathways. nih.govoup.com

| Model System | Substrate | Key Finding | Reference |

| Human Placental Microsomes | 19-oxo[2β-²H]testosterone | Aromatization leads to a 1.2:1 ratio of 2β-H to 2α-H loss, indicating a specific enzymatic mechanism for hydrogen removal. | nih.gov |

| Porcine Testicular Microsomes | 19-Oxotestosterone | Converted to 17β-estradiol, confirming aromatase activity on this intermediate in gonadal tissue. | oup.comresearchgate.net |

| Rat Liver Microsomes | C19 Steroids | Used to study the biosynthesis of various hydroxylated androgen metabolites. | nih.gov |

To study the function of a single enzyme in isolation, scientists use recombinant protein technology. nih.gov The gene for aromatase (CYP19A1) can be inserted into and expressed by host cells, such as bacteria (E. coli), insect cells, or mammalian cell lines. nih.govmdpi.com This allows for the production of large quantities of purified enzyme for detailed kinetic analysis. nih.govnih.gov

Cell lines stably expressing different aromatase isozymes are powerful tools for comparative studies. oup.com For instance, cell lines expressing either the placental or gonadal paralogue of porcine aromatase have been used to compare their catalytic efficiencies. oup.comoup.com Such studies have shown that while both enzymes metabolize 19-oxotestosterone, they may have different affinities and turnover rates for various androgen substrates. oup.com These systems confirmed that 19-oxotestosterone is a direct precursor to estradiol, as it was converted to estradiol in incubations with the recombinant gonadal P450arom. oup.comresearchgate.net

| Parameter | Value | Experimental System | Significance |

| Dissociation Constant (Kd) | 0.90 ± 0.02 µM | Recombinant human P450 19A1 | Measures the binding affinity of 19-oxotestosterone to the aromatase enzyme. |

| NADPH Oxidation Rate | 0.90 ± 0.02 nmol/min/nmol P450 | Recombinant human P450 19A1 with 19-oxotestosterone | Indicates the rate of electron consumption by the enzyme in the presence of the intermediate. |

Data sourced from kinetic analysis of recombinant human P450 19A1. nih.gov

Microsomal Preparations from Steroidogenic Tissues

In Vivo Animal Model Systems for Studying Steroid Metabolism

In vivo studies in animal models are essential to understand how 19-oxotestosterone is metabolized within the complex physiological context of a living organism, accounting for factors like tissue distribution, inter-organ metabolism, and excretion.

Various mammalian models have been employed to trace the metabolic fate of androgens. In the rat brain, it has been observed that the formation of 19-hydroxy and 19-oxo androgens can surpass the rate of aromatization, leading to an accumulation of these intermediates. ebi.ac.uk This suggests that the aromatization process in the brain may differ from that in other tissues, with 19-oxotestosterone potentially having its own distinct functions in the central nervous system. ebi.ac.uk

Porcine models have been particularly insightful due to their multiple, tissue-specific aromatase genes. oup.com Analysis of testicular venous plasma from boars confirmed the in vivo synthesis of 19-oxotestosterone alongside other steroids. oup.comresearchgate.net More advanced models, such as uPA+/+-SCID mice with humanized livers, offer a unique opportunity to study human-specific metabolic pathways in vivo. wada-ama.org These chimeric mouse models are valuable for investigating the metabolism of steroids for which human administration studies are not feasible. wada-ama.org Additionally, metabolomics analysis in mice has identified 19-oxotestosterone as a circulating metabolite whose levels can change in response to disease states, such as schistosomiasis infection. nih.gov

Aquatic vertebrates, particularly fish, provide unique models for steroidogenesis research due to their diverse reproductive strategies and endocrine pathways. nih.gov In many fish species, the primary androgen is not testosterone (B1683101) but 11-ketotestosterone. ebi.ac.ukresearchgate.net The study of 19-oxotestosterone in these models provides comparative insights into the evolution of steroid function.

A constraints-based stoichiometric model of steroidogenesis in the fathead minnow (Pimephales promelas) explicitly includes the conversion of 19-oxotestosterone to estradiol, catalyzed by the cyp19a1a enzyme, as a key reaction in the ovarian steroidogenic pathway. biologists.com This modeling approach allows researchers to predict how environmental stressors, such as hypoxia, can alter steroidogenic fluxes and hormone production. biologists.com Studies in zebrafish (Danio rerio) have also mapped the expression of steroidogenic enzymes, including aromatase, in the gonads. nih.gov Research in Atlantic salmon (Salmo salar) has tracked serum levels of testosterone and 11-oxotestosterone (an alternative name for 11-ketotestosterone) throughout the maturation cycle, highlighting the dynamic regulation of androgen production. researchgate.net

Mammalian Models in Metabolic Pathway Investigations

Non-Enzymatic Chemical Models for Aromatization Studies

To probe the fundamental chemistry of the aromatization reaction, researchers have developed non-enzymatic chemical models that mimic the final conversion step. pnas.org These systems test proposed chemical mechanisms in the absence of the complex enzyme active site.

A leading hypothesis for the final step of aromatization involves the attack of a peroxide species on the 19-oxo group. pnas.org Model studies have explored this by reacting 19-oxo androgen analogues with hydrogen peroxide. pnas.org For instance, a 3-desoxy-2,4-diene-19-oxo androgen analogue was synthesized and shown to undergo aromatization to the corresponding 3-desoxyestrogen in the presence of hydrogen peroxide, with a 58% yield after three days. pnas.org The reaction did not proceed in the absence of peroxide, demonstrating its essential role in this model system. pnas.org These non-enzymatic studies, which predate the full elucidation of the enzyme's crystal structure, have been crucial in supporting or refuting different proposed chemical pathways for the unique C-C bond cleavage and A-ring aromatization that characterizes the final step of estrogen biosynthesis. nih.govpnas.org

Theoretical and Computational Investigations of 19 Oxotestosterone Reactivity and Enzyme Interactions

Quantum Chemical Calculations on Aromatase Reaction Energetics

Quantum chemical (QC) calculations, often employed within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, have been instrumental in exploring the energetics of the aromatase reaction involving 19-oxotestosterone. These studies focus on the electronic structure of the reactants, intermediates, and transition states to determine the feasibility of proposed reaction pathways.

A central debate in the aromatization mechanism has been the nature of the active oxygen species responsible for the final C-C bond cleavage and aromatization of the A-ring. mdpi.comnih.gov QC calculations have been used to investigate the energetics of pathways involving different iron-oxygen complexes within the aromatase active site. For instance, studies have compared the energy barriers for reactions initiated by a ferric peroxoanion (Fe³⁺-O₂²⁻) versus a perferryl oxygen species (FeO³⁺). mdpi.comnih.gov

Combining molecular dynamics simulations with QM/MM calculations, researchers have shown that the addition of a ferric peroxo species to the 19-aldehyde of 19-oxoandrostenedione (a closely related substrate) is a key initiating step. nih.gov These calculations reveal the potential energy surfaces for this addition, providing insights into the reaction's energetic landscape. nih.gov

Table 1: Calculated Bond Dissociation Energies for 19-Oxoandrostenedione Tautomers

This table illustrates the calculated bond dissociation energies for different forms of 19-oxoandrostenedione, a substrate closely related to 19-oxotestosterone and also processed by aromatase. The data, derived from computational chemistry, highlights how the tautomeric form of the steroid can influence the energy required to break key chemical bonds during the aromatization reaction.

| Tautomeric Form | Bond | Dissociation Energy (kcal/mol) |

| Keto, Aldehyde | C10-C19 | ~80 |

| Keto, gem-diol | C10-C19 | >80 |

| Enol, Aldehyde | C1-H | ~70 |

| Enol, gem-diol | C1-H | ~70 |

Data sourced from computational studies on potential forms of 19-oxoandrostenedione bound to P450 19A1. mdpi.com

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the aromatase enzyme in complex with its substrate, 19-oxotestosterone. These simulations model the movements of atoms over time, offering a detailed view of the conformational changes and intermolecular interactions that are crucial for catalysis. plos.orgnih.govmdpi.com

MD simulations of the 19-oxoandrostenedione/O₂/CYP19 complex, solvated in explicit water, have been performed to understand the stability of key interactions within the active site. nih.gov For example, these simulations have shown that a hydrogen bond between the amino acid residue D309 and the 3-keto oxygen of the steroid remains largely intact throughout the simulation, suggesting its importance in stabilizing the substrate. nih.gov

Furthermore, MD simulations help to identify crucial hydrogen-bonding networks within the active site that are essential for the catalytic process. nih.gov In the case of 19-oxotestosterone's interaction with aromatase, simulations have highlighted the role of a proton relay network involving specific amino acid residues like D309 and T310 in stabilizing reaction intermediates. nih.gov The distances between key atoms, tracked over the course of the simulation, provide evidence for these dynamic interactions. nih.gov

Table 2: Key Hydrogen Bond Distances in the Aromatase Active Site from MD Simulations

This table presents average hydrogen bond distances calculated from the final 20 nanoseconds of a 50-nanosecond molecular dynamics simulation of the 19-oxoandrostenedione/O₂/CYP19 complex. These distances highlight the persistent interactions between the substrate and key amino acid residues within the enzyme's active site, which are crucial for the catalytic reaction.

| Interacting Atoms | Average Distance (Å) ± S.D. |

| D309 proton - 3-keto oxygen | 2.0 ± 0.2 |

| T310 proton - 19-oxo oxygen | 2.8 ± 0.4 |

| T310 proton - distal oxygen atom | 2.1 ± 0.3 |

Data derived from a 50 ns NPT MD simulation. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and has been applied to study the reaction pathways of 19-oxotestosterone in the aromatase active site. researchgate.netoulu.finih.gov DFT calculations, often within a QM/MM framework, can elucidate the step-by-step mechanism of the complex aromatization reaction. nih.govresearchgate.net

DFT studies have been crucial in mapping out the entire reaction path initiated by the hydroxyl radical on similar compounds, providing a detailed understanding of the transformation process. nih.gov In the context of aromatase, DFT calculations have been used to explore various proposed mechanisms, including those involving enolization of the substrate. researchgate.net

One area of investigation has been the role of enolization of the androstenedione (B190577) substrate in the catalytic process. researchgate.net QM/MM studies using DFT have suggested that the energetically unfavorable enolization can occur in a coupled process with the protonation of the ferrous superoxo complex, proceeding through a low energy barrier. researchgate.net These calculations help to identify the most likely catalytic path and the associated intermediates. researchgate.net For example, some studies propose that the aromatization step begins with the abstraction of a hydrogen atom from the substrate by the distal oxygen of the ferrous peroxo moiety. researchgate.net

The application of DFT allows for the calculation of activation energies for different steps in the reaction, helping to identify the rate-determining step. researchgate.net For instance, the free energy barrier for the nucleophilic attack of the distal oxygen of a peroxo-ferric species on the formyl carbon of enol-19-oxo-androstenedione has been calculated to be approximately 16.7 ± 1.9 kcal/mol, which is in good agreement with experimental data. researchgate.net

Emerging Research Perspectives and Future Directions

Unraveling Complexities in Aromatase Catalysis

The conversion of androgens to estrogens is catalyzed by the enzyme aromatase (cytochrome P450 19A1), a process that involves three successive hydroxylation reactions. wikipedia.org 19-Oxotestosterone is the product of the second hydroxylation of testosterone (B1683101). bio-rad.comqmul.ac.ukontosight.ai The final step, the aromatization of the A-ring, is a unique and complex reaction that is still not fully understood. unito.it

Key areas of ongoing research include:

The precise mechanism of the third catalytic step: There is still debate about the exact chemical mechanism by which aromatase converts 19-oxotestosterone to estradiol (B170435). nih.govresearchgate.net Two primary mechanisms have been proposed, one involving a ferric peroxide species and the other a non-enzymatic conversion to a gem-diol followed by aromatization. nih.gov Further studies are needed to elucidate the exact intermediates and transition states involved in this final, crucial step of estrogen synthesis. nih.gov

Enzyme conformation and dynamics: The crystal structure of aromatase has provided significant insights, but questions remain about the conformational changes that occur upon substrate binding and during the catalytic cycle. plos.org Understanding the flexibility of the enzyme and how it accommodates the different intermediates, including 19-oxotestosterone, is critical for a complete picture of its function. unito.itplos.org

Processive versus distributive mechanism: Research using pulse-chase experiments with radiolabeled androgens and intermediates like 19-hydroxy and 19-oxo-androstenedione has provided evidence for a distributive mechanism, where the intermediates can be released from the enzyme before the final aromatization step. unito.itnih.gov This finding has significant implications for the potential systemic effects of these intermediates.

A summary of the key steps in the aromatization of testosterone is presented below:

| Step | Substrate | Product | Key Features |

| 1 | Testosterone | 19-Hydroxytestosterone (B1204608) | First hydroxylation of the C19 methyl group. bio-rad.comqmul.ac.uk |

| 2 | 19-Hydroxytestosterone | 19-Oxotestosterone | Second hydroxylation, forming an aldehyde. bio-rad.comqmul.ac.uk |

| 3 | 19-Oxotestosterone | Estradiol | C-C bond cleavage, removal of the C19 carbon as formic acid, and aromatization of the A-ring. wikipedia.orgunito.it |

Developing Advanced Analytical Strategies for Detection and Quantification

Accurately measuring the levels of 19-oxotestosterone and other steroid intermediates in biological samples is challenging due to their low concentrations and structural similarity to other steroids. The development of more sensitive and specific analytical methods is crucial for advancing our understanding of its physiological and pathological roles.

Future research in this area will likely focus on:

Advanced Mass Spectrometry Techniques: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are continuously being refined to improve detection limits and specificity for steroid analysis.

Novel Immunoassays: The development of highly specific antibodies against 19-oxotestosterone could lead to more robust and accessible immunoassay methods.

Isotope Dilution Assays: These "gold standard" methods provide the highest accuracy and precision and will continue to be important for reference measurements and validating other analytical techniques.

Exploring Uncharacterized Metabolic Fates and Intermediates

While the conversion of 19-oxotestosterone to estradiol is its primary known metabolic fate in the aromatase pathway, other potential metabolic routes may exist. The distributive nature of the aromatase reaction means that 19-oxotestosterone can be released from the enzyme and potentially undergo further metabolism by other enzymes in various tissues. nih.gov

Future investigations may uncover:

Alternative metabolic pathways: Research is needed to determine if 19-oxotestosterone can be metabolized by other steroidogenic enzymes, leading to the formation of novel, uncharacterized steroids.

Tissue-specific metabolism: The metabolic fate of 19-oxotestosterone may vary significantly between different tissues, such as the gonads, brain, and adipose tissue, depending on the local enzymatic milieu. For instance, in the rat brain, the formation of 19-hydroxy and 19-oxo androgens from androstenedione (B190577) has been shown to exceed their conversion to estrogens. ebi.ac.ukpnas.org

Expanding Understanding of Comparative Steroidogenesis Across Species

The study of steroidogenesis in different species provides valuable insights into the evolution and regulation of these pathways. While aromatase is well-conserved, there can be species-specific differences in its catalytic activity and the metabolism of its intermediates. unito.it

For example, research on porcine aromatase has revealed some unique properties. The gonadal isoform of porcine aromatase exhibits a lower efficiency in aromatization compared to the placental isoform and the human enzyme. oup.com Furthermore, studies with the porcine gonadal enzyme have shown that it can produce 1β-hydroxytestosterone from testosterone, a metabolite not formed from 19-hydroxytestosterone or 19-oxotestosterone. oup.comresearchgate.netoup.com

Comparative studies will continue to be important for:

Identifying novel enzymatic activities: Investigating aromatase and other steroidogenic enzymes from a wide range of species may reveal novel catalytic functions and metabolic pathways.

Understanding evolutionary adaptations: Differences in steroid metabolism between species can reflect adaptations to different reproductive strategies and physiological demands.

Investigating Regulatory Mechanisms Governing 19-Oxotestosterone Metabolism

The production and metabolism of 19-oxotestosterone are tightly regulated to ensure appropriate levels of estrogen synthesis. This regulation occurs at multiple levels, from the expression of the aromatase gene to post-translational modifications of the enzyme.

Emerging areas of research in the regulation of 19-oxotestosterone metabolism include:

Post-translational modifications of aromatase: Recent studies have shown that aromatase can be regulated by phosphorylation, which can modulate its activity. nih.gov Investigating how these modifications affect the different steps of the aromatase reaction, including the processing of 19-oxotestosterone, is an important area for future research.

Interaction with redox partners: Aromatase requires an electron transfer partner, cytochrome P450 reductase (CPR), for its activity. nih.govacs.org The interaction between aromatase and CPR is critical for catalysis, and factors that influence this interaction could regulate the rate of 19-oxotestosterone metabolism. acs.org

Tissue-specific regulation: The regulation of aromatase expression and activity is highly tissue-specific, involving different promoters and signaling pathways. wikipedia.org Understanding how these tissue-specific mechanisms control the production and fate of 19-oxotestosterone is essential for a complete understanding of its role in different physiological contexts.

Q & A

Q. What are the established methodologies for synthesizing 19-Oxotestosterone, and how can researchers ensure reproducibility?

To synthesize 19-Oxotestosterone, researchers should follow protocols for androgen hydroxylation, typically involving enzymatic or chemical oxidation of testosterone at the C19 position. Critical steps include:

- Using high-purity reagents (e.g., ≥98% testosterone as a precursor) with documented sources (e.g., manufacturer and catalog number) to minimize variability .

- Validating reaction progress via HPLC or LC-MS to confirm intermediate formation (e.g., 19-hydroxytestosterone) and final product purity .

- Reporting experimental conditions (e.g., temperature, solvent systems, catalysts) in detail, adhering to journal guidelines for reproducibility .

Q. How should researchers characterize the physicochemical properties of 19-Oxotestosterone?

Key characterization methods include:

- Melting point (Tfus) and enthalpy of fusion (ΔfusH): Use differential scanning calorimetry (DSC) and cross-reference data with NIST Standard Reference Database 69 for validation .

- Spectroscopic analysis: Employ NMR (¹H/¹³C) to confirm structural integrity and UV-Vis spectroscopy to identify chromophores, comparing results to published spectra of analogous androgens .

- Chromatographic purity: Conduct HPLC with a certified reference standard to ensure ≥95% purity, as recommended for analytical standards in hormone research .

Q. What experimental controls are essential when studying 19-Oxotestosterone’s metabolic stability in vitro?

Include:

- Negative controls: Incubations without enzymes or cofactors (e.g., NADPH) to rule out non-enzymatic degradation.

- Positive controls: Co-incubation with known substrates (e.g., testosterone) to benchmark enzymatic activity.

- Matrix blanks: Use tissue homogenates from knockout models (e.g., CYP19A1-deficient) to isolate 19-Oxotestosterone-specific metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported tissue-specific metabolic pathways of 19-Oxotestosterone?

Conflicting data (e.g., brain vs. placental aromatization ) require:

- Tissue-specific enzyme profiling: Quantify CYP19A1 isoform expression via Western blot or qPCR across tissues.

- Competitive inhibition assays: Compare 19-Oxotestosterone’s affinity for CYP19A1 versus testosterone using kinetic parameters (Km, Vmax).

- Metabolite tracking: Employ radiolabeled (³H/¹⁴C) 19-Oxotestosterone to trace conversion pathways in different tissues .

Q. What statistical frameworks are recommended for analyzing dose-response relationships of 19-Oxotestosterone in neuroendocrine studies?

Use:

- Non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values for neuronal activity modulation.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare outcomes across treatment groups.

- Power analysis during experimental design to ensure adequate sample sizes, adhering to CONSORT guidelines for transparency .

Q. How should researchers address discrepancies between in silico predictions and empirical data for 19-Oxotestosterone-receptor interactions?

- Molecular dynamics simulations: Refine docking models using crystal structures of androgen receptor ligand-binding domains.

- Binding affinity assays: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Mutagenesis studies: Test receptor mutants to identify critical residues for 19-Oxotestosterone binding .

Q. What strategies optimize the detection of 19-Oxotestosterone in complex biological matrices (e.g., cerebrospinal fluid)?

- Sample preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate androgens from lipids and proteins.

- LC-MS/MS parameters: Use multiple reaction monitoring (MRM) transitions specific to 19-Oxotestosterone (e.g., m/z 303.2 → 97.1) with deuterated internal standards for quantification .

- Limit of detection (LOD) validation: Perform spike-recovery experiments across physiological concentration ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.